Tetrabutylammonium nonafluorobutanesulfonate (CAS 108427-52-7), frequently referred to as TBA-nonaflate, is a highly stable, fluorinated quaternary ammonium salt utilized primarily as an advanced phase-transfer catalyst and a specialized capacitive-protecting electrolyte additive . Featuring a bulky tetrabutylammonium cation paired with a highly hydrophobic perfluorobutanesulfonate anion, the compound exhibits exceptional solubility in non-polar organic solvents and profound electrochemical stability [1]. In industrial and advanced research procurement, it is prioritized for its ability to suppress interfacial degradation in high-voltage energy storage systems and its critical role as a regulatory-compliant, short-chain alternative to restricted perfluorooctanesulfonate (PFOS) derivatives in fluorosurfactant and catalytic workflows .
Substituting TBA-nonaflate with conventional supporting electrolytes or legacy fluorosurfactants often compromises process stability and regulatory compliance. Standard electrolytes like TBAPF6 are prone to hydrolysis, generating corrosive byproducts that degrade battery interfaces, while shorter-chain analogs like TBA-triflate lack the sufficient perfluorinated bulk required to sterically shield electrode surfaces from solvent decomposition at extreme voltages [1]. Furthermore, attempting to use legacy long-chain analogs such as TBA-PFOS introduces severe procurement bottlenecks due to global restrictions on C8 perfluoroalkyl substances. TBA-nonaflate uniquely bridges this gap, providing the robust electrochemical window and hydrophobicity of a long-chain fluorinated salt while maintaining strict compliance with modern environmental regulations .
In high-voltage nickel-cobalt-manganese (NCM) lithium-ion batteries, Tetrabutylammonium nonafluorobutanesulfonate acts as a potent capacitive-protecting additive. During cycling, the bulky cations and perfluorinated sulfonate anions migrate to the negative and positive electrodes, respectively, forming a steric shield that physically limits solvent access. Compared to baseline electrolytes, the addition of TBNF significantly minimizes solid-electrolyte interphase (SEI) thickening and prevents pore clogging on graphite electrodes, thereby preserving nominal cell voltage and extending cycle life under elevated temperature and high-voltage conditions [1].
| Evidence Dimension | Electrolytic decomposition suppression and SEI thickness |
| Target Compound Data | TBNF addition mitigates SEI thickening and maintains nominal voltage stability over extended high-voltage cycling. |
| Comparator Or Baseline | Baseline electrolyte (no additive) |
| Quantified Difference | Significant reduction in surface film deposition and preservation of energy retention compared to baseline failure. |
| Conditions | High-voltage NCM cells cycled at elevated temperatures. |
Procuring this specific additive allows battery manufacturers to push NCM cells to higher cut-off voltages for increased energy density without sacrificing cycle life.
The nonafluorobutanesulfonate (PFBS) anion serves as the primary industrial replacement for perfluorooctanesulfonate (PFOS). While TBA-PFOS offers extreme hydrophobicity for phase-transfer catalysis, it is heavily restricted globally due to its bioaccumulative nature. TBA-nonaflate provides a structurally similar perfluorinated sulfonate headgroup but with a C4 chain, which exhibits a drastically shorter environmental half-life while retaining comparable chemical stability and phase-transfer efficiency in non-polar organic solvents . This allows processes relying on highly fluorinated phase-transfer catalysts to continue without triggering Persistent Organic Pollutants (POPs) regulatory violations.
| Evidence Dimension | Regulatory viability and perfluoroalkyl chain length |
| Target Compound Data | C4 perfluoroalkyl chain (PFBS derivative) with rapid environmental clearance. |
| Comparator Or Baseline | TBA-PFOS (C8 perfluoroalkyl chain) |
| Quantified Difference | Equivalent functional stability with complete elimination of C8-associated bioaccumulation and regulatory bans. |
| Conditions | Industrial scale-up and commercial manufacturing environments. |
Essential for chemical manufacturers who must replace restricted PFOS-based catalysts or surfactants without re-engineering their entire solvent systems.
When compared to its shorter-chain counterpart, tetrabutylammonium trifluoromethanesulfonate (TBA-triflate), TBA-nonaflate offers a significantly larger perfluorinated anionic volume. In electrochemical applications where the additive must physically block solvent molecules from reaching a reactive electrode surface, the C4F9- chain of the nonaflate anion provides superior steric hindrance compared to the CF3- chain of triflate. This enhanced bulk is critical for forming an effective capacitive double-layer that prevents solvent degradation at extreme anodic potentials [1].
| Evidence Dimension | Anionic steric bulk and solvent shielding capacity |
| Target Compound Data | C4 perfluorinated chain provides extensive steric coverage at the electrode-electrolyte interface. |
| Comparator Or Baseline | TBA-Triflate (C1 perfluorinated chain) |
| Quantified Difference | Enhanced physical blocking of solvent molecules at high voltages due to a 4x increase in fluorinated carbon chain length. |
| Conditions | High-voltage electrochemical cells requiring capacitive protection. |
Buyers developing high-voltage electrochemical systems should select the nonaflate over the triflate salt to maximize interfacial stability and minimize solvent breakdown.
TBA-nonaflate is the optimal choice for formulating advanced electrolytes in high-voltage NCM batteries, where its unique capacitive shielding mechanism prevents solvent decomposition and SEI thickening at the electrode interfaces [1].
Ideal for industrial organic synthesis requiring highly hydrophobic phase-transfer catalysts, serving as a direct, environmentally compliant drop-in replacement for restricted TBA-PFOS reagents .
Selected over standard triflate or hexafluorophosphate salts in demanding electrochemical syntheses where maximum steric hindrance and a wide electrochemical window are required to protect the solvent from anodic degradation [1].